2,4-Dimethyl-1-benzofuran-3-carbonitrile
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Overview
Description
2,4-Dimethyl-1-benzofuran-3-carbonitrile is a heterocyclic aromatic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by a benzofuran ring with two methyl groups at positions 2 and 4 and a nitrile group at position 3, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-benzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with a suitable nitrile source in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like Lewis acids or transition metal complexes are often employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1-benzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2,4-Dimethyl-1-benzofuran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-benzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the nitrile group and has different chemical properties and applications.
3-Cyanobenzofuran: Similar structure but without the methyl groups, leading to different reactivity and biological activities.
4-Methyl-1-benzofuran-3-carbonitrile:
Uniqueness: 2,4-Dimethyl-1-benzofuran-3-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
826990-63-0 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,4-dimethyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-7-4-3-5-10-11(7)9(6-12)8(2)13-10/h3-5H,1-2H3 |
InChI Key |
HLZONFOYHSWGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=C2C#N)C |
Origin of Product |
United States |
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